(4-(4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C19H17FN2O4S and its molecular weight is 388.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modification and Anticancer Activity
One study highlights the modification of a structurally similar compound, focusing on the replacement of the acetamide group with alkylurea to investigate anticancer effects. This modification aimed to retain antiproliferative activity against cancer cell lines while reducing acute oral toxicity. The findings suggest that these compounds could serve as potent PI3K inhibitors and effective anticancer agents with reduced toxicity (Xiao-meng Wang et al., 2015).
PI3K/mTOR Dual Inhibition
Another study explored the structural modification of a compound to improve metabolic stability while maintaining potent inhibitory activity against PI3Kα and mTOR, both of which are critical targets in cancer therapy. The research indicated that certain heterocyclic analogues could potentially offer similar efficacy to the original compound with enhanced metabolic profiles, suggesting their utility in cancer treatment (Markian M Stec et al., 2011).
Antimicrobial Evaluation
A study on novel sulfonamide derivatives, including compounds structurally akin to the one of interest, demonstrated significant antimicrobial activity against various pathogens. This suggests the potential application of such compounds in developing new antimicrobial agents with broad-spectrum efficacy (M. Ghorab et al., 2015).
Pharmacokinetics and Disposition
Research on the thiouracil derivative PF-06282999, which shares a similar chemical backbone with the compound of interest, provided insights into its pharmacokinetics and disposition across different species. The study highlighted the compound's moderate plasma protein binding and suggested renal excretion as the primary clearance mechanism in humans, offering valuable information for the development of related compounds with favorable pharmacokinetic profiles (Jennifer Q. Dong et al., 2016).
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c20-14-5-7-15(8-6-14)22-13-18(19(23)21-9-11-26-12-10-21)27(24,25)17-4-2-1-3-16(17)22/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPNJXJUAYPINJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.